molecular formula C17H15FN2S B5673642 N-(2-fluorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

N-(2-fluorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B5673642
M. Wt: 298.4 g/mol
InChI Key: QAAUIMCGJGUODO-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with fluorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoroaniline with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with a thioamide under acidic conditions to yield the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles with various functional groups.

Scientific Research Applications

N-(2-fluorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The fluorophenyl and methylphenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
  • N-(2-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

Uniqueness

N-(2-fluorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and binding characteristics. This makes it a valuable compound for specific applications where fluorine’s effects are beneficial.

Properties

IUPAC Name

N-(2-fluorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2S/c1-11-7-9-13(10-8-11)16-12(2)21-17(20-16)19-15-6-4-3-5-14(15)18/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAUIMCGJGUODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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